molecular formula C10H10N2O3 B1309534 1-(2-Nitrophenyl)pyrrolidin-2-one CAS No. 23256-83-9

1-(2-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1309534
CAS No.: 23256-83-9
M. Wt: 206.2 g/mol
InChI Key: USJGMOBQPGMBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Excited State Dynamics

1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine (p-NPP), a derivative of 1-(2-Nitrophenyl)pyrrolidin-2-one, has been studied for its excited state dynamics using subpicosecond transient absorption spectroscopy. This research found that conformational relaxation, internal conversion, and intersystem crossing are key relaxation pathways following photoexcitation. The study highlights the impact of solvent polarity on these processes, indicating potential applications in understanding and manipulating photochemical reactions (Ghosh & Palit, 2012).

Condensation Reactions

1-(4-Nitrophenyl)pyrrolin-2-one has been involved in condensation reactions with aromatic aldehydes. The research explores the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates, indicating its use in synthesizing complex organic compounds (Sibiryakova et al., 2006).

Crystal Growth and Characterization

A study on the growth of new 1-(4-Nitrophenyl) pyrrolidine single crystals reveals their structural and spectroscopic properties. This research provides insights into the crystalline nature and thermal properties of these compounds, suggesting applications in materials science and engineering (Nirosha, Kalainathan, & Aravindan, 2015).

Organocatalysis

A derivative of this compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an organocatalyst for asymmetric Michael addition. The study of this compound may aid in understanding the catalyzing mechanism of similar chemicals, relevant in organic synthesis and pharmaceutical research (Yan-fang, 2008).

Electrochromic Properties

Copolymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene, a related compound, produces a film with distinct electrochromic properties. This finding opens possibilities for its use in electrochromic devices and materials science (Variş et al., 2007).

Asymmetric Synthesis

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline and structurally similar to this compound, has shown efficiency as an organocatalyst for asymmetric Michael addition. It demonstrates the potential of pyrrolidine derivatives in producing enantiomerically pure compounds, significant in drug development and chiral chemistry (Singh et al., 2013).

Safety and Hazards

The safety information for 1-(2-Nitrophenyl)pyrrolidin-2-one includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The pyrrolidine ring, a key component of 1-(2-Nitrophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGMOBQPGMBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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